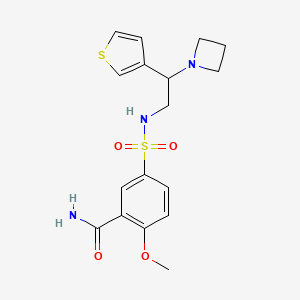![molecular formula C26H20N6O4S2 B2502022 2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 860785-74-6](/img/structure/B2502022.png)
2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione, is a complex molecule that appears to be related to the isoindole-1,3-dione family. This family of compounds is known for its heterocyclic structure, which often imparts significant biological activity, including cytotoxicity and potential antihypertensive properties .
Synthesis Analysis
The synthesis of isoindole-1,3-diones can be achieved through palladium-catalyzed aminocarbonylation of o-halobenzoates and primary amines, which is a one-step approach that tolerates a variety of functional groups . Additionally, the synthesis of related thiazole derivatives has been reported through reactions involving hydrazonoyl halides and hydrazinecarbothioamide, which can yield complex molecules with the isoindoline-1,3-dione group . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isoindole-1,3-diones and related compounds has been extensively studied. Single-crystal X-ray diffraction is a common technique used to elucidate the structures of these compounds . Density functional theory (DFT) calculations, including Hartree-Fock (HF) and B3LYP methods with various basis sets, have been employed to predict and confirm the molecular geometry and vibrational frequencies of these molecules .
Chemical Reactions Analysis
Isoindole-1,3-diones and thiazole derivatives participate in a variety of chemical reactions. For instance, hydrazinolysis can lead to the formation of novel compounds with significant structural changes . The reactivity of these compounds can be influenced by the presence of substituents, which can affect their ability to undergo nucleophilic substitution, ring opening, and intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-diones and thiazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-Vis are used for characterization . Theoretical calculations can provide insights into properties like nonlinear optical (NLO) behavior, frontier molecular orbitals (FMOs), and molecular electrostatic potential, which are important for understanding the reactivity and potential applications of these compounds . Additionally, the stability and charge transfer capabilities can be assessed through natural bond orbital (NBO) analysis .
Aplicaciones Científicas De Investigación
Synthesis of Novel Thiazole Derivatives
Researchers have synthesized new thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating the isoindoline-1,3-dione group. These compounds were synthesized through reactions involving hydrazonoyl halides and demonstrated potential anticancer activity against breast cancer cell lines, emphasizing their significance in medicinal chemistry for developing anticancer agents (Hosny et al., 2019).
Antimicrobial Evaluation
Another study focused on the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives. These compounds showed significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Jat et al., 2006).
Spectral Characterization
Further research involved the spectral characterization of new 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione derivatives. The structural elucidation of these compounds provides insights into their chemical properties and potential applications in drug design and development (Alimi et al., 2021).
Molecular Interactions Study
Ultrasonic studies on molecular interactions of N-phthaloyl compounds in protic and non-protic solvents were conducted to understand the solute-solvent interactions, which are crucial for drug delivery and absorption mechanisms (Tekade et al., 2019).
Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
Another study reported the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are important for the development of pharmaceuticals and organic materials (Tan et al., 2016).
Propiedades
IUPAC Name |
2-[2-[2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]hydrazinyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O4S2/c33-21-17-5-1-2-6-18(17)22(34)31(21)11-9-15-13-37-25(27-15)29-30-26-28-16(14-38-26)10-12-32-23(35)19-7-3-4-8-20(19)24(32)36/h1-8,13-14H,9-12H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIOYNNUNGZVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NNC4=NC(=CS4)CCN5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)
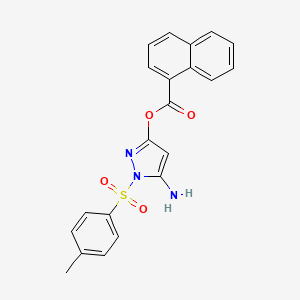
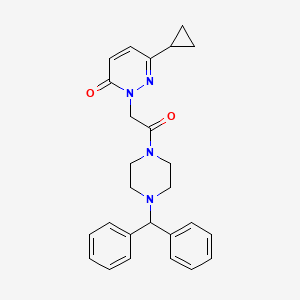
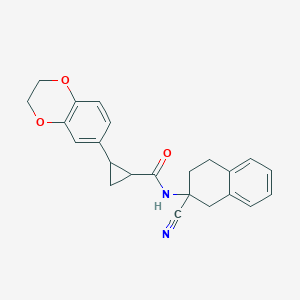
![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)
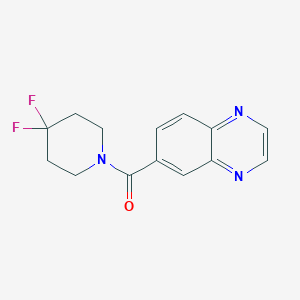
![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)


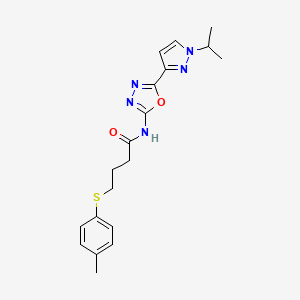
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
